2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromine atom and a methoxy group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . This method demonstrates good functional group tolerance and results in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation helps in reducing unwanted byproducts, eliminating the need for hazardous solvents, and mitigating harsh reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may be facilitated by the use of microwave irradiation to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino derivatives of the triazolopyridine scaffold, while condensation reactions can lead to the formation of more complex heterocyclic compounds.
Scientific Research Applications
2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of drugs targeting various biological pathways.
Biological Research: The compound’s ability to interact with specific molecular targets makes it valuable for studying biological processes and disease mechanisms.
Material Sciences: The unique structure of this compound allows it to be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an inverse agonist of RORγt, the compound binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its activity. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the enzymatic activity of these proteins, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyridine derivatives
Uniqueness
2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 |
InChI Key |
UVFWCGGSMRERQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC(=N2)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.